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Compound Name: Kukoamine B

Cat. No.: B1673867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Kukoamine B, a spermine alkaloid derived from the traditional Chinese herb Lycium chinense,

has garnered significant attention within the scientific community for its diverse

pharmacological activities. This technical guide provides an in-depth overview of the chemical

structure, physicochemical properties, and biological functions of Kukoamine B. Notably, this

document details its potent dual inhibitory action against lipopolysaccharide (LPS) and CpG

DNA, highlighting its potential as a therapeutic agent for sepsis and other inflammatory

conditions. Detailed summaries of its effects on key signaling pathways, supported by

quantitative data and experimental methodologies, are presented to facilitate further research

and drug development efforts.

Chemical Structure and Physicochemical Properties
Kukoamine B is a symmetrical spermine derivative distinguished by the presence of two

dihydrocaffeoyl groups.[1] Its chemical structure is fundamental to its biological activity,

particularly its ability to bind to pathogen-associated molecular patterns (PAMPs).

Table 1: Chemical Identifiers and Properties of Kukoamine B
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Property Value Reference(s)

IUPAC Name

N-(3-aminopropyl)-N-[4-[[3-[[3-

(3,4-dihydroxyphenyl)-1-

oxopropyl]amino]propyl]amino]

butyl]-3,4-dihydroxy-

benzenepropanamide

[2][3][4]

CAS Number 164991-67-7 [2][3][4]

Molecular Formula C₂₈H₄₂N₄O₆ [2][3][5]

Molecular Weight 530.66 g/mol [2][5]

SMILES String

O=C(N(CCCN)CCCCNCCCN

C(CCC1=CC=C(O)C(O)=C1)=

O)CCC2=CC=C(O)C(O)=C2

[2]

InChI Key
IWRAOCFRRTWUDF-

UHFFFAOYSA-N
[2][4]

Appearance Crystalline solid; Solid powder [2][4]

Purity >95% (Commercially available) [4][6]

Solubility

DMF: 30 mg/mL, DMSO: 30

mg/mL, Ethanol: 30 mg/mL,

PBS (pH 7.2): 10 mg/mL

[4]

λmax 283 nm [4][6]

Predicted Boiling Point 844.3±65.0 °C [7]

Predicted Density 1.232±0.06 g/cm³ [7]

Biological Activity and Therapeutic Potential
Kukoamine B exhibits a range of biological activities, with its anti-inflammatory and antioxidant

properties being the most extensively studied. Its primary mechanism of action in inflammatory

conditions is the direct binding and neutralization of LPS and CpG DNA.[3][5]

Table 2: Quantitative Biological Data of Kukoamine B
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Parameter Value
Experimental
Model

Reference(s)

Binding Affinity (Kd)

for LPS
1.23 µM Biosensor technology [8]

Binding Affinity (Kd)

for CpG DNA
0.66 µM Biosensor technology [8]

Dissociation

Equilibrium Constant

(KD) for CpG DNA

4.82 × 10⁻⁷ M
Dual polarization

interferometry
[2]

Inhibition of TNF-α

and IL-6 release
50-200 µM (12 h)

LPS- and CpG DNA-

induced RAW 264.7

cells

[8]

Neuroprotection 5-20 µM (2 h)
H₂O₂-induced SH-

SY5Y cells
[8]

Anti-osteoporotic

effects

2, 5 mg/kg (p.o., daily,

12 weeks)

Ovariectomized (OVX)

mice
[8]

Anti-diabetic and anti-

inflammatory effects

25, 50 mg/kg (i.g.,

daily, 9 weeks)

High-fat/high-fructose-

fed rats
[6][8]

Anti-Sepsis and Anti-Inflammatory Activity
Sepsis is a life-threatening condition characterized by a dysregulated host response to

infection, often involving the recognition of PAMPs like LPS (from Gram-negative bacteria) and

CpG DNA (from bacteria) by Toll-like receptors (TLRs).[9][10] Kukoamine B acts as a dual

inhibitor of these PAMPs.[3][5] By binding to LPS and CpG DNA, Kukoamine B prevents their

interaction with TLR4 and TLR9, respectively.[4][11] This, in turn, inhibits the downstream

activation of signaling pathways, such as the NF-κB pathway, leading to a reduction in the

production of pro-inflammatory cytokines like TNF-α and IL-6.[9][11]
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Kukoamine B's Inhibition of LPS and CpG DNA Signaling
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Caption: Kukoamine B inhibits inflammation by binding to LPS and CpG DNA.
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Neuroprotective and Antioxidant Activity
Kukoamine B has demonstrated significant neuroprotective effects against oxidative stress. It

enhances the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase

(CAT), and glutathione peroxidase (GSH-Px).[6] Furthermore, it has been shown to modulate

the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and apoptosis.

Neuroprotective Signaling Pathways Modulated by Kukoamine B
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Caption: Kukoamine B promotes cell survival by modulating PI3K/Akt and MAPK pathways.

Experimental Protocols
The following sections provide an overview of the key experimental methodologies that have

been employed in the study of Kukoamine B.
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Isolation and Purification
Kukoamine B is naturally found in the root bark of Lycium chinense. A common method for its

isolation involves:

Extraction: The dried and powdered root bark is extracted with a suitable solvent, such as

methanol or ethanol.

Fractionation: The crude extract is then subjected to fractionation using techniques like

column chromatography with different stationary phases (e.g., silica gel, C18) and solvent

gradients.

Purification: The fractions showing high affinity for LPS and CpG DNA, as determined by

biosensor analysis, are further purified using semi-preparative High-Performance Liquid

Chromatography (HPLC) to yield pure Kukoamine B.[11][12][13]
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General Workflow for Kukoamine B Isolation and Purification
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Caption: Workflow for the isolation and purification of Kukoamine B.

In Vitro Assays
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Binding Affinity Assays: The interaction between Kukoamine B and its targets (LPS and

CpG DNA) has been quantified using biosensor technology, such as surface plasmon

resonance (SPR) or dual polarization interferometry.[2][3] These techniques measure the

change in refractive index at a sensor surface as molecules bind, allowing for the

determination of association and dissociation rate constants, and ultimately the binding

affinity (Kd).

Cell Viability Assays: The cytotoxicity of Kukoamine B and its protective effects against

various insults (e.g., oxidative stress) are typically assessed using assays like the MTT or

WST-8 assay in relevant cell lines (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma

cells).[8][14]

Cytokine Release Assays: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell

culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) to

evaluate the anti-inflammatory effects of Kukoamine B.[6]

Western Blot Analysis: This technique is used to determine the protein expression levels of

key components of signaling pathways (e.g., p-p38, p-JNK, p-ERK, Akt) to elucidate the

mechanism of action of Kukoamine B.[15]

In Vivo Studies
Sepsis Models: The efficacy of Kukoamine B in treating sepsis is evaluated in animal

models, typically mice. Sepsis is induced by administering a lethal dose of heat-killed E. coli

or LPS. The protective effects of Kukoamine B are assessed by monitoring survival rates

and measuring the levels of circulatory LPS and pro-inflammatory cytokines.[3][8][9]

Metabolic Disease Models: The effects of Kukoamine B on insulin resistance and obesity

have been studied in rats fed a high-fat/high-fructose diet. Parameters such as body weight,

blood glucose, insulin levels, and lipid profiles are monitored.[6]

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME)

properties of Kukoamine B are investigated in healthy human volunteers through

randomized, double-blind, placebo-controlled phase I clinical trials.[1][16]

Conclusion
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Kukoamine B is a promising natural product with a well-defined chemical structure and a

multifaceted pharmacological profile. Its unique ability to dually inhibit LPS and CpG DNA

makes it a strong candidate for the development of novel anti-sepsis therapies. Furthermore, its

neuroprotective, antioxidant, and anti-diabetic properties warrant further investigation for other

therapeutic applications. The data and methodologies presented in this guide provide a solid

foundation for researchers and drug development professionals to advance the study of

Kukoamine B and unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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